1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a complex organic compound that belongs to the class of pyrazolo-pyridazines. Pyrazolo-pyridazines are a type of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyridazine ring .
Synthesis Analysis
The synthesis of pyrazolo-pyridazines can be achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrazolo[3,4-d]pyridazine core, which is a bicyclic system with a pyrazole ring fused to a pyridazine ring. The molecule also contains two methyl groups at the 2 and 4 positions of the phenyl ring, and two more methyl groups at the 4 and 6 positions of the pyrazolo-pyridazine core .Chemical Reactions Analysis
The chemical reactions involving pyrazolo-pyridazines can be quite diverse, depending on the functional groups present in the molecule and the reaction conditions. For instance, they can undergo cycloaddition reactions, as mentioned in the synthesis section .Scientific Research Applications
Environmental and Health Assessments
- Studies on pyrethroids , a class of insecticides, have been extensively researched. For instance, an examination of environmental exposure to organophosphorus and pyrethroid pesticides in children highlighted widespread exposure, with implications for developing public health policies regarding the regulation and use of these chemicals (Babina et al., 2012).
- Heterocyclic amines (HAs) , compounds found in cooked meats, have been investigated for their carcinogenic potential. Studies suggest that humans are continually exposed to HAs through diet, which may contribute to cancer risk (Wakabayashi et al., 1993).
Pharmacokinetics and Drug Development
- Research into pyrazoline drugs indicates they can elicit IgE-mediated hypersensitivity reactions in some individuals, suggesting an immune response mechanism. The study utilized the Radio Allergo Sorbent Test (RAST) to detect specific IgE antibodies, highlighting the potential for developing diagnostic methods for sensitivity to pyrazoline drugs (Zhu et al., 1992).
Toxicology and Safety Evaluations
- Investigations into the metabolism and excretion of novel compounds, like INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, provide a framework for understanding how similar complex molecules might be processed in the human body. This study detailed the metabolism, excretion, and pharmacokinetics in humans, offering a model for the assessment of new pharmaceutical agents (Shilling et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
If it acts similarly to other cdk2 inhibitors, it likely binds to the active site of cdk2, preventing its interaction with cyclin a2 and inhibiting its kinase activity .
Biochemical Pathways
Inhibition of cdk2 generally results in cell cycle arrest, preventing cells from progressing from the g1 phase to the s phase .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, induce apoptosis, and alter cell cycle progression .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4,6-dimethylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9-5-6-13(10(2)7-9)19-14-12(8-16-19)11(3)17-18(4)15(14)20/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSASGJSMBETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.